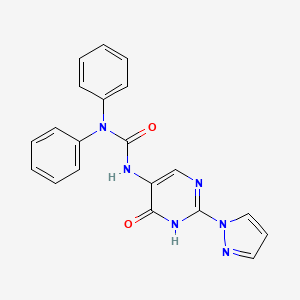

3-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea

Descripción

3-(6-Oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea is a synthetic small molecule featuring a pyrimidine core substituted with a pyrazole ring at the 2-position and a urea group at the 5-position. The compound’s structure combines hydrogen-bonding motifs (urea and pyrimidine carbonyl) with aromatic moieties (pyrazole and diphenyl groups), making it a candidate for kinase inhibition or protein-targeted therapies. Its synthesis typically involves condensation reactions, as seen in related compounds like ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate (precursor 1-3), which is synthesized via hydrazide intermediates under mild conditions (41% yield, MeOH, 80°C) . The urea moiety is introduced through subsequent coupling reactions, as exemplified in analogous syntheses involving carbohydrazide derivatives .

Key spectral data (e.g., ¹H NMR) for structurally similar compounds include signals for pyrazole protons (δ 8.63–7.98 ppm), pyrimidine NH (δ 13.39 ppm), and ethyl ester groups (δ 4.26 ppm, q) .

Propiedades

Fórmula molecular |

C20H16N6O2 |

|---|---|

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea |

InChI |

InChI=1S/C20H16N6O2/c27-18-17(14-21-19(24-18)25-13-7-12-22-25)23-20(28)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H,(H,23,28)(H,21,24,27) |

Clave InChI |

AJURDLXCCQYSGB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CN=C(NC3=O)N4C=CC=N4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled together using a suitable coupling reagent such as a carbodiimide.

Formation of Diphenylurea Moiety: The final step involves the reaction of the coupled intermediate with diphenylamine and an isocyanate to form the diphenylurea moiety.

Industrial Production Methods

Industrial production of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Aplicaciones Científicas De Investigación

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

Pathway Interference: The compound may interfere with key biological pathways, such as those involved in cell proliferation or inflammation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related pyrimidine-pyrazole derivatives:

Structural and Functional Analysis

- Urea vs. This may enhance target affinity but reduce membrane permeability.

- Fluorination Effects: Compounds like 3-Chloro-5-((4-(1,1-difluoroethyl)...benzonitrile and 6-Oxo-2-(2,2,2-trifluoroethyl)...carboxylic acid leverage fluorine atoms for metabolic stability and electronegativity, whereas the non-fluorinated target compound may exhibit faster clearance.

- Core Modifications : The pyrazolo[1,5-a]pyrimidine scaffold in 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)...pyrimidine offers planar rigidity for kinase active-site binding, contrasting with the flexible dihydropyrimidine core of the target compound.

Therapeutic Potential

- While Celecoxib is a well-established NSAID , the target compound’s urea-pyrimidine architecture aligns more with kinase inhibitors (e.g., TRK inhibitors in ). Its diphenyl groups may confer selectivity for hydrophobic binding pockets.

Actividad Biológica

3-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. A related compound exhibited an IC50 value of 1.73 ± 0.97 μM , indicating significant inhibitory activity against IDO1 . The mechanism involves binding to the active site of the enzyme, which disrupts its function and enhances anti-tumor immunity.

2. Anticancer Properties

The compound's structural features suggest potential anticancer properties. For instance, derivatives containing similar pyrazole and urea functionalities have shown promising anti-proliferative effects against various cancer cell lines. In vitro studies demonstrated significant growth inhibition in lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells with IC50 values ranging from 0.83 to 1.81 μM .

The proposed mechanism for its anticancer activity includes:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest at the G1 phase through downregulation of cyclin D2 and CDK2.

- Morphological changes in treated cells indicative of apoptosis .

Study 1: IDO1 Inhibition

In a study focusing on IDO1 inhibitors, various diphenylurea derivatives were synthesized and evaluated for their inhibitory potential. Compound 3g , a close analogue, was identified as the most potent inhibitor with an IC50 value of 1.73 ± 0.97 μM . Molecular docking studies further elucidated the binding interactions between the compound and IDO1.

Study 2: Anticancer Activity

A series of pyrazole-containing benzimidazole hybrids were tested for their anti-cancer properties. Certain derivatives showed significant inhibition against breast cancer cells (MCF-7), with detailed analysis revealing mechanisms involving apoptosis induction and cell cycle disruption .

Data Summary

| Compound | Target Enzyme | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| 3g | IDO1 | 1.73 ± 0.97 | Enzyme inhibition |

| Various Pyrazole Derivatives | Cancer Cell Lines | 0.83 - 1.81 | Anti-proliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.